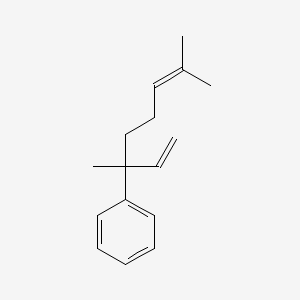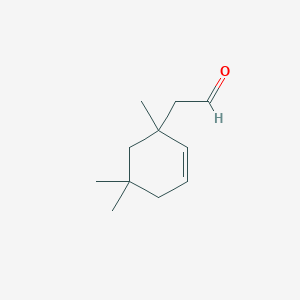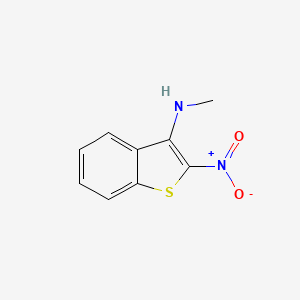
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two isoindole-1,3-dione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include cyclohexyl derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve:
Cyclization reactions: Formation of the isoindole-1,3-dione rings.
Condensation reactions: Coupling of cyclohexyl groups with the isoindole-1,3-dione moieties.
Catalysts and solvents: Use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The reactions may involve common reagents such as:
Oxidizing agents: Like potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxylated or ketone derivatives.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity.
Modulate signaling pathways: Influencing cellular processes.
Interact with nucleic acids: Potentially affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione include:
Cyclohexyl derivatives: Such as cyclohexylamine or cyclohexanol.
Isoindole-1,3-dione derivatives: Like phthalimide or succinimide.
Propiedades
Número CAS |
141547-26-4 |
|---|---|
Fórmula molecular |
C29H28N2O5 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-5-(2-cyclohexyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C29H28N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h11-16,19-20H,1-10H2 |
Clave InChI |
FQNFHWYELRXBML-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
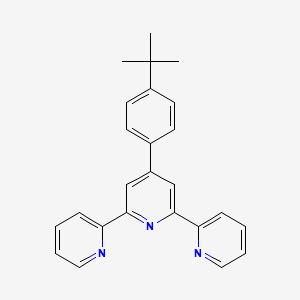
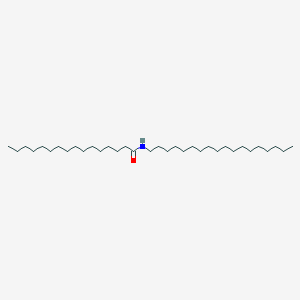

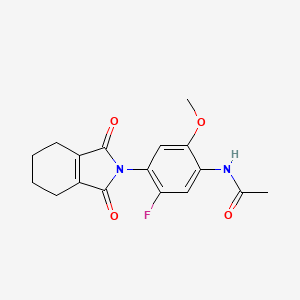
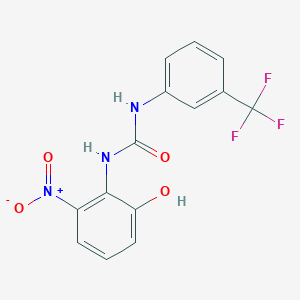
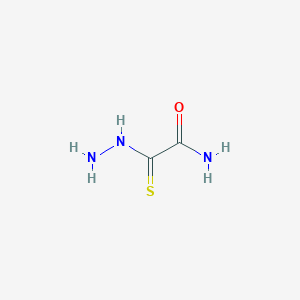
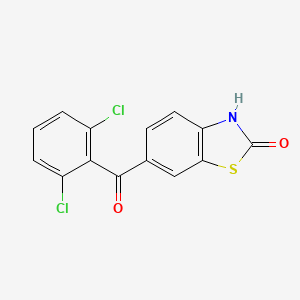
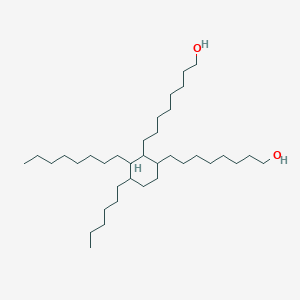
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)

